molecular formula C9H10O5 B6154513 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 1049662-02-3

3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B6154513
CAS No.: 1049662-02-3
M. Wt: 198.17 g/mol
InChI Key: BUCQPWUTNDGEDF-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Biochemistry

The significance of this compound stems from its constituent parts. The catechol moiety is a key feature in a vast number of biologically active molecules and natural products. This dihydroxyphenyl structure is known to be a precursor to important neurotransmitters and is associated with the antioxidant properties of many polyphenols. nih.govmdpi.com The presence of both a carboxylic acid and a beta-hydroxyl group on the propanoic acid chain introduces chirality and provides multiple reactive sites for synthetic modification. This structure is closely related to intermediates in the synthesis of pharmaceuticals, such as Droxidopa, which is a stereoisomer of the 2-amino substituted version of this compound. google.com

Delineation from Structurally Related Phenolic Acids and Hydroxypropanoic Acids

The specific identity of 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is best understood by comparing it to structurally similar compounds. Its uniqueness lies in the specific combination and placement of its functional groups.

Key distinctions include:

3-(3,4-dihydroxyphenyl)propanoic acid (Dihydrocaffeic Acid): This related compound lacks the hydroxyl group on the C3 atom of the propanoic acid chain. mdpi.com This single difference removes a chiral center and a key reactive site.

3-Hydroxypropanoic acid: This molecule contains the beta-hydroxy acid structure but lacks the 3,4-dihydroxyphenyl substituent. wikipedia.org The absence of the aromatic catechol ring results in a significantly smaller molecule with different physical and chemical properties. wikipedia.org

2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid: The addition of an amino group at the C2 position transforms the scaffold into a substituted amino acid. nih.gov This analogue, particularly its L-threo stereoisomer (Droxidopa), is a significant focus of pharmaceutical synthesis. google.com

The following table provides a summary of these structural differences.

Compound NameMolecular FormulaKey Structural Features
This compound C9H10O5Catechol ring at C3, Hydroxyl group at C3
3-(3,4-Dihydroxyphenyl)propanoic acid C9H10O4Catechol ring at C3, No hydroxyl group on the chain
3-Hydroxypropanoic acid C3H6O3Hydroxyl group at C3, No aromatic substituent
2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid C9H11NO5Catechol ring at C3, Hydroxyl group at C3, Amino group at C2

Overview of Current Academic Research Trajectories

Current academic research involving this structural backbone is heavily concentrated on the stereoselective synthesis of its 2-amino substituted derivatives. elsevierpure.com The primary goal of this research is the efficient and stereochemically precise production of compounds like Droxidopa. google.com

Several synthetic pathways have been explored, often starting from protected catechol derivatives such as verataldehyde or piperonal. google.comgoogle.com A common strategy involves the condensation of such aldehydes with compounds like hippuric acid to build the carbon framework, followed by a series of reactions to introduce the necessary functional groups and subsequent deprotection steps. google.com For instance, one patented method for producing the 2-amino counterpart involves the condensation of verataldehyde with hippuric acid, followed by treatment with sodium hydroxide (B78521) in the presence of a Raney alloy and hydrobromic acid. google.com Other routes begin with precursors like 3,4-dimethoxybenzyl alcohol or 3,4-methylenedioxybenzyl chloride to construct the desired molecule. google.com The target compound, this compound, often represents a core structural unit or a potential synthetic intermediate within these complex multi-step syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1049662-02-3

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,10-12H,4H2,(H,13,14)

InChI Key

BUCQPWUTNDGEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)O)O)O

Purity

95

Origin of Product

United States

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Approaches for 3-(3,4-Dihydroxyphenyl)-3-Hydroxypropanoic Acid

While direct total synthesis of this compound is not extensively detailed in readily available literature, synthetic routes for closely related structures provide a foundational understanding of the potential strategies that could be employed.

Stereoselective synthesis is critical in producing specific stereoisomers of chiral molecules like this compound. Although a direct stereoselective synthesis for this specific compound is not explicitly outlined in the provided search results, strategies for analogous compounds are well-documented. For instance, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using Evans chemistry. nih.gov This approach involves an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone, which allows for the control of the stereochemistry at the hydroxyl-bearing carbon. nih.gov A similar strategy could hypothetically be adapted for the synthesis of the enantiomers of this compound.

Furthermore, the stereocontrolled construction of the (2S,3R)- and (2S,3S)-stereocenters of the amino-analogue, 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, has been accomplished starting from Garner's aldehyde, a common chiral starting material. elsevierpure.com This highlights the use of chiral pool starting materials to achieve stereoselectivity in the synthesis of related compounds.

Several synthetic routes have been explored for the synthesis of esters of the related compound, β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid. researchgate.net One common method starts with 3,4-dihydroxybenzaldehyde (B13553) and proceeds through several key steps. researchgate.net This synthetic pathway can be summarized as follows:

StepReactionReagents/Conditions
1Benzyl (B1604629) protection of hydroxyl groupsBenzyl chloride
2Darzens reactionAn α-haloester and a base
3Selective ring openingLewis acid
4ReductionSodium borohydride (B1222165) (NaBH₄)
5Deprotection by catalytic hydrogenationH₂, Pd/C

Another established route involves the formation of an intermediate, 3-(3,4-dihydroxyphenyl)pyruvic acid, which is then reduced. researchgate.net The key steps in this approach include the formation of 2-methyl-4-(3,4-diacetoxybenzylene)oxazol-5-one, followed by its conversion to α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid, and subsequent hydrolysis to the pyruvic acid intermediate. researchgate.net The reduction of the pyruvic acid has traditionally been carried out using a Clemmensen reduction, though newer methods have utilized catalytic hydrogenation with a Pd/C catalyst to avoid the use of toxic mercury-containing reagents. researchgate.net

Synthesis of Related Amino-Hydroxypropanoic Acid Intermediates

The synthesis of amino-hydroxypropanoic acid intermediates, particularly (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, has been a significant area of research, with biocatalysis emerging as a powerful tool.

A highly efficient biocatalytic cascade has been designed for the synthesis of (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid from 3,4-dihydroxybenzaldehyde and L-threonine. acs.org This multi-enzymatic cascade is divided into two distinct modules to prevent cross-reactions and reduce the metabolic burden on the host organism, Escherichia coli. acs.org

The first module (FM) is responsible for the assembly of the target amino-hydroxypropanoic acid. acs.org This module consists of a four-step enzymatic cascade involving seven enzymes. acs.org This two-stage biocatalysis approach allows for the efficient conversion of simple, readily accessible substrates into the desired complex intermediate. acs.org

ModuleFunctionStarting MaterialsProduct
First Module (FM)Assembly of the amino-hydroxypropanoic acid3,4-dihydroxybenzaldehyde and L-threonine(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

The efficiency of the biocatalytic cascade for producing (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been enhanced through enzymatic module engineering. acs.org Each module of the cascade was cloned into Escherichia coli BL21 (DE3) and engineered in parallel. acs.org This engineering involved the fine-tuning of enzyme expression to optimize the catalytic efficiency of the whole-cell catalyst. acs.org This approach led to the development of two engineered whole-cell catalyst modules, BL21(FM01) and BL21(SM13), which were capable of converting 30 mM of 3,4-dihydroxybenzaldehyde to 28.7 mM of the final product, hydroxytyrosol (B1673988), with the amino-hydroxypropanoic acid as a key intermediate. acs.org

Derivatization Strategies and Analogue Synthesis

Derivatization of 3-(3,4-dihydroxyphenyl)-propionic acid, a closely related compound, has been achieved through laccase-catalyzed N-coupling of aromatic and aliphatic amines. researchgate.net This enzymatic approach offers a green and efficient method for creating new analogues. The incubation of 3-(3,4-dihydroxyphenyl)-propionic acid with an amine in the presence of laccase and oxygen leads to the formation of amino-substituted derivatives. researchgate.net

For example, the reaction with 4-aminobenzoic acid yields 3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid as the main product in over 80% yield. researchgate.net When hexylamine (B90201) is used as the amine source, 3-(6-hexylamino-3,4-dihydroxyphenyl)-propionic acid is formed as the sole product with a 60% yield. researchgate.net These reactions demonstrate the potential for creating a variety of analogues with different substituents on the phenyl ring.

Amine ReactantResulting Analogue
4-Aminobenzoic acid3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid
Hexylamine3-(6-hexylamino-3,4-dihydroxyphenyl)-propionic acid

Chemical Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties. Standard organic transformations such as esterification and amidation are key strategies employed for this purpose.

Esterification of the carboxylic acid can be achieved through several methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves reacting the parent compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid or boron trifluoride. This method is versatile for producing a range of alkyl esters. For instance, the synthesis of isopropyl and borneol esters of the closely related β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid has been reported, starting from 3,4-dihydroxybenzaldehyde and proceeding through a multi-step synthesis that concludes with an esterification step. researchgate.net Another approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions.

Amide formation represents another significant modification of the carboxylic acid moiety. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with a primary or secondary amine. Research on the synthesis of amides of 2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propanoic acid has demonstrated the feasibility of this approach to generate novel derivatives. researchgate.net A patent for the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide describes a method involving the formation of an active 4-nitrophenyl ester followed by reaction with ammonia. google.com These methodologies are adaptable for the synthesis of a diverse library of amide derivatives of this compound.

Modifications of the Phenyl Ring System

The 3,4-dihydroxyphenyl (catechol) ring of the molecule presents another avenue for structural modification, although this is often more challenging due to the presence of the sensitive hydroxyl groups which can be prone to oxidation. Protecting group strategies are frequently necessary to achieve selective modifications on the aromatic ring.

One of the primary modifications of the phenyl ring involves the alkylation of the phenolic hydroxyl groups to form ether derivatives. This can be accomplished by reacting the compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to control the extent of alkylation and avoid side reactions.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, offer pathways to introduce a variety of substituents onto the phenyl ring. However, the electron-donating nature of the hydroxyl groups makes the ring highly activated and susceptible to over-substitution and oxidation. Therefore, these reactions often require careful control of reaction conditions and may necessitate the use of protecting groups for the catechol moiety to achieve the desired regioselectivity and yield. While general principles of electrophilic aromatic substitution are well-established, specific examples of these reactions on this compound are not extensively documented in the literature, indicating an area ripe for further investigation. wikipedia.orglecturio.com

Stereoisomer Synthesis and Separation Methodologies

The presence of a chiral center at the C3 position of this compound means that it exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are critical for investigating their distinct biological activities.

Asymmetric Synthesis:

The enantioselective synthesis of β-hydroxy acids is a well-developed field in organic chemistry, and these methodologies can be applied to the synthesis of the individual enantiomers of this compound. One notable approach is the use of chiral auxiliaries, such as in Evans asymmetric aldol reactions. This method involves the stereoselective aldol condensation of a chiral enolate with an aldehyde, followed by cleavage of the auxiliary to yield the desired enantiomerically enriched β-hydroxy acid. The stereoselective synthesis of a related compound, (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, has been successfully achieved using Evans chemistry, demonstrating the potential of this strategy. nih.gov

Chiral Resolution and Separation:

For racemic mixtures of this compound, chiral resolution techniques are employed to separate the enantiomers. This can be achieved through several methods:

Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. The separated salts are then acidified to yield the pure enantiomers of the acid.

Enzymatic Resolution: Lipases and other hydrolases can be used to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For example, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate using various hydrolases has been reported, showcasing the potential of this green chemistry approach. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. Different types of CSPs, such as those based on polysaccharides or proteins, can be used to achieve baseline separation of the enantiomers. drexel.edunih.govhplc.eu Additionally, capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, has been shown to be an effective method for the enantioseparation of structurally similar compounds. nih.gov

The selection of the most appropriate method for obtaining the individual stereoisomers of this compound depends on factors such as the scale of the separation, the desired level of enantiomeric purity, and the availability of reagents and equipment.

Biochemical Pathways and Enzymatic Transformations

Role of (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid in Biosynthetic Routes

Recent advancements in biocatalysis have highlighted the significance of (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid as a key intermediate in the enzymatic production of hydroxytyrosol (B1673988), a potent antioxidant.

A novel and effective method for the biocatalytic production of hydroxytyrosol utilizes (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid as a central intermediate. nih.govacs.org In this multi-enzyme cascade system, simple and readily available substrates, 3,4-dihydroxybenzaldehyde (B13553) and L-threonine, are used for the synthesis. nih.govacs.org This biosynthetic pathway is designed to be a two-stage process to prevent cross-reactions and reduce the metabolic burden on the engineered microbial cells. nih.govacs.org

The initial stage involves the enzymatic assembly of 3,4-dihydroxybenzaldehyde and L-threonine to produce (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. nih.govacs.org This is followed by the second stage, where the intermediate is then converted into the final product, hydroxytyrosol. nih.govacs.org This modular approach allows for optimized conditions for each stage of the synthesis, leading to high yields.

The enzymatic cascade for hydroxytyrosol production is a sophisticated multi-step process involving seven different enzymes, organized into two distinct modules within engineered Escherichia coli. nih.govacs.org

Module 1: Synthesis of the Intermediate

The first module is responsible for the creation of (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. This is achieved through the concerted action of specific enzymes that facilitate the condensation of 3,4-dihydroxybenzaldehyde and L-threonine. nih.govacs.org

Module 2: Conversion to Hydroxytyrosol

The second module takes the amino acid intermediate and, through a series of enzymatic reactions, converts it into hydroxytyrosol. nih.govacs.org The entire process is designed as a one-pot, two-stage biocatalytic cascade, which has been shown to be highly efficient, converting 30 mM of 3,4-dihydroxybenzaldehyde to 28.7 mM of hydroxytyrosol. nih.govacs.org This represents a significant advancement in the sustainable and efficient production of this valuable antioxidant.

Enzyme/ComponentRole in Pathway
Module 1 Enzymes
L-threonine transaldolaseAssembly of 3,4-dihydroxybenzaldehyde and L-threonine
Other enzymesFacilitate the formation of the intermediate
Module 2 Enzymes
Various enzymesConversion of the intermediate to hydroxytyrosol

Metabolic Context in Biological Systems (In Vitro/Preclinical Focus)

While the role of the amino-substituted analog of 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is well-defined in specific biosynthetic pathways, information regarding the metabolic fate of the parent compound itself is less prevalent in the existing scientific literature.

Specific biological origins and natural occurrence of this compound are not extensively documented. However, related compounds such as 3-(3,4-dihydroxyphenyl)propanoic acid (also known as dihydrocaffeic acid) are known metabolites of dietary polyphenols, formed by the human microflora. This suggests that this compound could potentially arise from similar metabolic processes involving the transformation of plant-derived phenolic compounds within biological systems. Further preclinical and in vitro studies are necessary to elucidate the precise pathways of its formation.

Currently, there is a notable lack of specific research detailing the enzymatic degradation and interconversion pathways of this compound in biological systems. Preclinical and in vitro studies have primarily focused on related molecules. For instance, research on the degradation of 3-hydroxypropionic acid in various microorganisms has identified both oxidative and reductive routes. However, it remains to be determined if similar enzymatic systems are responsible for the metabolism of the more complex this compound. Future investigations using techniques such as metabolic profiling in preclinical models and in vitro enzymatic assays are required to map its metabolic fate.

Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models

Cellular and Molecular Interactions (Excluding Human Clinical Data)

Investigation of Potential Receptor Binding and Ligand Activity

Preclinical research suggests that 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid, commonly known as Danshensu or Salvianic acid A, may exert some of its biological effects through interaction with specific cellular receptors. One area of investigation has been its potential modulation of dopamine (B1211576) receptors. In a study examining the protective effects of Danshensu on functional vision in a mouse model of light-induced retinal degeneration, it was observed that the beneficial effects on visual contrast sensitivity could be reversed by the administration of a dopamine D1 receptor antagonist, SCH 23390. nih.gov This finding suggests that the vision-promoting effects of Danshensu may be mediated through the enhancement of the dopamine D1 receptor pathway. nih.gov

Furthermore, research has identified Salvianolic acid A as a novel antagonist of the endothelin A receptor (ETAR). nih.gov In both recombinant and endogenous ETAR-expressing cell lines, Salvianolic acid A was shown to inhibit the activation of this receptor induced by endothelin-1 (B181129) (ET-1). nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 5.7 µM in a HEK293/ETAR cell line and 3.14 µM in HeLa cells. nih.gov This antagonistic activity at the ETAR suggests a potential mechanism for some of the compound's observed effects on cell proliferation. nih.govnih.gov

A computational study using network pharmacology to predict the targets of Danshensu in the context of doxorubicin-induced cardiotoxicity also pointed towards interactions with various receptors, although direct binding assays were not part of this specific analysis. nih.gov Such computational approaches can help in identifying potential receptor affinities for further experimental validation. nih.gov

Modulation of Cellular Signaling Pathways

Danshensu has been shown to modulate a variety of intracellular signaling pathways, which underlies many of its observed biological activities in preclinical models. A significant body of research points to its influence on pathways related to oxidative stress, inflammation, and cell survival.

One of the key pathways regulated by Danshensu is the PI3K/Akt/Nrf2 signaling cascade . In a rat model of myocardial ischemia-reperfusion injury, Danshensu was found to activate this pathway, leading to the enhancement of the antioxidant defense system. nih.gov The activation of Akt and ERK1/2, upstream kinases, leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of numerous antioxidant and detoxifying enzymes. nih.gov Similarly, in a rotenone-induced model of Parkinson's disease, Danshensu demonstrated neuroprotective effects by activating the PI3K/Akt/Nrf2 pathway in SH-SY5Y cells and in mice. nih.gov This led to an increase in the expression of downstream targets like heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM). nih.gov

Danshensu also influences the ERK1/2 pathway independently and in conjunction with the PI3K/Akt pathway. The activation of ERK1/2 signaling contributes to the suppression of cardiomyocyte apoptosis and the promotion of cell survival, thereby protecting against cardiac injury. nih.gov

In addition to its effects on pro-survival and antioxidant pathways, Danshensu has been shown to modulate inflammatory pathways. It can inhibit the NF-κB signaling pathway , a central regulator of inflammation. This inhibition contributes to its anti-inflammatory properties observed in various preclinical models. Furthermore, in a mouse model of collagen-induced arthritis, sodium Danshensu was found to ameliorate the condition by inhibiting the HIF-1α/STAT3/NLRP3 pathway in macrophages, leading to reduced secretion of pro-inflammatory cytokines like IL-1β.

Recent studies have also implicated Danshensu in the regulation of other cellular processes such as pyroptosis. In a model of palmitic acid-activated hepatic stellate cells, Danshensu was found to attenuate their activation by reducing reactive oxygen species (ROS) production and inhibiting pyroptosis.

The table below summarizes the key signaling pathways modulated by Danshensu and the associated biological outcomes observed in preclinical studies.

Signaling PathwayModulatory EffectBiological Outcome
PI3K/Akt/Nrf2ActivationEnhanced antioxidant defense, neuroprotection, cardioprotection
ERK1/2ActivationPromotion of cell survival, cardioprotection
NF-κBInhibitionAnti-inflammatory effects
HIF-1α/STAT3/NLRP3InhibitionReduced pro-inflammatory cytokine secretion, anti-arthritic effects

Enzyme Inhibition and Activation Studies (Excluding Adverse Effects)

The biological activity of Danshensu is also mediated through its direct interaction with various enzymes, leading to either inhibition or activation. These interactions contribute to its antioxidant, metabolic, and other pharmacological effects.

In terms of enzyme inhibition , Danshensu has been shown to be an effective inhibitor of tyrosinase. In a study evaluating its effects on melanin (B1238610) production, Danshensu was found to inhibit the activity of mushroom tyrosinase, which is a key enzyme in melanin synthesis. researchgate.net This suggests its potential as a modulator of pigmentation. researchgate.net

Danshensu has also been reported to inhibit certain cytochrome P450 (CYP) enzymes. Specifically, it has demonstrated inhibitory effects on CYP2E1 and CYP2C9, with IC50 values of 36.63 µM and 75.76 µM, respectively. The inhibition of these enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds, indicates a potential for interactions if co-administered with other substances metabolized by these enzymes.

Conversely, Danshensu is also known to activate several enzymes, particularly those involved in the cellular antioxidant defense system. The activation of the Nrf2 signaling pathway by Danshensu leads to the increased expression and activity of a suite of antioxidant enzymes. nih.gov Studies have shown that pretreatment with Danshensu results in increased activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov In a model of Parkinson's disease, Danshensu treatment led to enhanced expression of glutamate-cysteine ligase catalytic subunit (GCLC) and glutamate-cysteine ligase modifier subunit (GCLM), which are the rate-limiting enzymes in the synthesis of the antioxidant glutathione (GSH). nih.gov This upregulation of antioxidant enzymes contributes significantly to the neuroprotective and cardioprotective effects of Danshensu by mitigating oxidative stress. nih.govnih.gov

The following table provides a summary of the enzymes modulated by Danshensu and the nature of this modulation.

EnzymeModulatory EffectBiological Implication
TyrosinaseInhibitionPotential modulation of melanin synthesis
Cytochrome P450 2E1 (CYP2E1)InhibitionAltered metabolism of xenobiotics
Cytochrome P450 2C9 (CYP2C9)InhibitionAltered metabolism of xenobiotics
Superoxide Dismutase (SOD)Activation (via Nrf2)Enhanced antioxidant defense
Glutathione Peroxidase (GSH-Px)Activation (via Nrf2)Enhanced antioxidant defense
Glutamate-Cysteine Ligase (GCL)Activation (via Nrf2)Increased glutathione synthesis

Mechanistic Studies in Preclinical Biological Models

Cell-Free System Investigations

The mechanistic underpinnings of Danshensu's biological activities have been explored in part through the use of cell-free systems. These systems allow for the study of molecular interactions in a simplified environment, devoid of the complexities of cellular structures and metabolism. A primary application of cell-free assays in the study of Danshensu has been to characterize its antioxidant properties.

In vitro radical scavenging assays have demonstrated that Danshensu is an efficient scavenger of various free radicals. nih.gov It has shown high scavenging activity against hydroxyl radicals (HO•), superoxide anion radicals (O2•−), 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals, and 2-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov In some of these assays, its radical scavenging activity was found to be higher than that of vitamin C. nih.gov However, its iron-chelating and hydrogen peroxide scavenging activities were observed to be weaker than vitamin C. nih.gov These cell-free antioxidant assays provide direct evidence of the radical scavenging capabilities of Danshensu, which is a fundamental aspect of its protective effects against oxidative stress.

Cell-free systems have also been utilized to assess the direct inhibitory effects of Danshensu on specific enzymes. For instance, the inhibition of cytochrome P450 enzymes CYP2E1 and CYP2C9 by Danshensu was determined using cell-free assays. This approach allows for the precise calculation of inhibitory constants without the confounding factors of cellular uptake and metabolism.

While the use of more complex cell-free systems, such as in vitro transcription-translation systems, to study the effects of Danshensu on gene expression and protein synthesis has not been extensively reported, the existing cell-free studies have been valuable in elucidating its direct molecular interactions and antioxidant capacity.

In Vitro Cellular Model System Research

A wide array of in vitro cellular models has been employed to investigate the biological activities and mechanisms of action of Danshensu. These studies have provided valuable insights into its effects on various cell types and in the context of different pathological conditions.

In the realm of cardiovascular research, Danshensu has been studied in H9c2 cardiomyocytes and human umbilical vein endothelial cells (HUVECs) . In H9c2 cells, it has been shown to protect against hydrogen peroxide-induced apoptosis. Studies on isolated rat hearts subjected to ischemia-reperfusion have demonstrated that Danshensu can decrease the release of marker enzymes like creatine (B1669601) kinase and lactate (B86563) dehydrogenase, indicating a reduction in cardiac damage. nih.gov In HUVECs, Danshensu has been shown to protect against cellular injury induced by oxidative stress.

The neuroprotective effects of Danshensu have been investigated using the SH-SY5Y human neuroblastoma cell line . In a model of Parkinson's disease using the neurotoxin rotenone, pretreatment with Danshensu was found to attenuate rotenone-induced injury by suppressing the generation of reactive oxygen species (ROS). nih.gov

The anti-fibrotic potential of Danshensu has been explored in hepatic stellate cells (HSCs) . In a study using the HSC-T6 cell line, Danshensu was found to inhibit the proliferation and activation of these cells induced by acetaldehyde. researchgate.net More recently, it was shown to attenuate the activation of HSCs by palmitic acid through the regulation of pyroptosis.

In the context of cancer research, Danshensu has been evaluated in various cancer cell lines. For example, it has been shown to suppress the proliferation of several cancer cell lines, an effect that may be linked to its antagonistic activity at the endothelin A receptor. nih.gov

Furthermore, the effects of Danshensu on melanin production have been studied in B16 melanoma cells . In these cells, Danshensu was able to decrease α-MSH-stimulated melanin levels, consistent with its inhibitory effect on tyrosinase. researchgate.net

The following table summarizes some of the key findings from in vitro cellular model system research on Danshensu.

Cell LineBiological EffectKey Findings
H9c2 CardiomyocytesCardioprotectionDecreased apoptosis, reduced release of damage markers
SH-SY5Y NeuroblastomaNeuroprotectionReduced ROS generation, attenuated neurotoxin-induced injury
Hepatic Stellate Cells (HSC-T6)Anti-fibroticInhibited proliferation and activation, regulated pyroptosis
Various Cancer Cell LinesAnti-proliferativeSuppressed cell proliferation, linked to ETAR antagonism
B16 Melanoma CellsModulation of MelanogenesisDecreased α-MSH-stimulated melanin production

Considerations in Animal Model Studies (Mechanistic Focus Only)

Animal models provide a crucial platform for elucidating the potential mechanisms of action of 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, a compound that has garnered interest for its biological activities. In vivo studies, while not extensive, have begun to shed light on the metabolic and systemic effects of closely related compounds, offering a foundational understanding of their physiological impact. Research in this area has particularly focused on metabolic regulation in models of obesity.

One key study investigated the effects of 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA) in a high-fat diet (HFD)-induced mouse model of obesity. The primary focus of this research was to understand the mechanistic underpinnings of its anti-obesity effects, specifically by examining its influence on the gut microbiota and host metabolism. sciopen.com

The investigation revealed that DHPA administration was associated with significant alterations in the urine metabolome of the HFD-fed mice. This suggests that the compound and its metabolites directly or indirectly modulate various metabolic pathways within the host. sciopen.com Metabolic pathway analysis based on the Kyoto Encyclopedia of Genes and Genomes (KEGG) database indicated that DHPA significantly regulated several key pathways. sciopen.com

Table 1: Metabolic Pathways in HFD-Fed Mice Modulated by 3-(3',4'-dihydroxyphenyl)propanoic acid

Metabolic Pathway Direction of Regulation Potential Mechanistic Implication
Pentose and glucuronate interconversions Regulation Alteration of carbohydrate metabolism and detoxification pathways.
Tyrosine metabolism Regulation Influence on neurotransmitter and hormone synthesis.
Pentose phosphate (B84403) pathway Regulation Modulation of NADPH production and nucleotide synthesis.
Tricarboxylic acid (TCA) cycle Regulation Impact on cellular energy production.

Interestingly, the study found that while DHPA significantly altered the urinary metabolome, it only caused slight disturbances to the intestinal microbiome. This suggests that the primary mechanistic actions may be more related to direct effects on host metabolic processes rather than large-scale shifts in gut microbial composition. sciopen.com

Furthermore, a correlation analysis was performed to link the observed metabolic changes with key physiological parameters of obesity. The differential metabolites identified in the urine were found to be strongly associated with body weight, blood glucose levels, insulin (B600854) levels, and the activity of the antioxidant enzyme superoxide dismutase (SOD). sciopen.com This highlights a potential mechanistic link between the metabolic alterations induced by DHPA and its beneficial effects on obesity-related parameters, including insulin resistance, lipid metabolism, and oxidative stress response. sciopen.com

The anti-obesity effect of DHPA is thought to be exerted by regulating important metabolites within the glucose, lipid, and tyrosine metabolism pathways. sciopen.com These findings from preclinical animal models provide initial mechanistic insights into how this compound and its close analogues may exert their biological effects, paving the way for more targeted future investigations into their specific molecular targets and signaling pathways.

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid from complex mixtures, such as biological fluids or reaction mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, namely its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of polar, non-volatile compounds like this compound. Developing a robust HPLC method is critical for achieving accurate and reproducible results.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound, employing a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Key aspects of HPLC method development include:

Column Selection: A C18 column is a standard choice, providing sufficient hydrophobicity to retain the compound. The particle size and column dimensions are selected to balance separation efficiency and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid and phenolic hydroxyl groups, thereby affecting retention time. An acidic mobile phase (e.g., using formic acid or phosphate (B84403) buffer) is often employed to suppress the ionization of the carboxylic acid group, leading to increased retention on a C18 column.

Detection: A UV detector is commonly used, with the detection wavelength set to capture the absorbance of the 3,4-dihydroxyphenyl (catechol) chromophore.

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to ensure the timely elution of all compounds of interest in a complex sample, including the parent drug Droxidopa and its various metabolites.

A typical HPLC method for the analysis of Droxidopa and its related substances, including this compound, would involve a C18 column with a gradient elution profile. impactfactor.orgijpar.comijpar.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Substances of Droxidopa

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent variation of A and B
Flow Rate 1.0 mL/min
Detection UV at 280 nm

| Column Temperature | 25 °C |

Note: This table represents a general method; specific retention times for this compound would need to be determined experimentally.

Gas Chromatography (GC) Applications

Due to its high polarity and low volatility, this compound cannot be directly analyzed by Gas Chromatography (GC). jfda-online.com A chemical derivatization step is mandatory to convert the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile derivatives.

Derivatization Process:

The most common derivatization technique for this class of compounds is silylation . unina.itnih.govbrjac.com.br This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups. mdpi.comnih.gov

The resulting TMS-derivatized compound is significantly more volatile and thermally stable, making it amenable to GC analysis. The separation is then performed on a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase.

Table 2: General Two-Step Derivatization Protocol for GC-MS Analysis of Polar Metabolites

Step Procedure
1. Methoximation The dried sample is treated with methoxyamine hydrochloride in pyridine. This step protects aldehyde and keto groups, which is relevant in broader metabolite profiling.

| 2. Silylation | The sample is then treated with a silylating agent (e.g., MSTFA) and incubated at an elevated temperature (e.g., 37-80 °C) to ensure complete derivatization. |

Note: This is a generalized protocol. Specific reaction times and temperatures would need to be optimized for this compound.

GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of the derivatized compound based on its characteristic mass spectrum.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Each method provides unique information about the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the catechol ring, the methine proton at the chiral center (C-3), and the methylene protons of the propanoic acid chain. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms within the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the aliphatic side chain.

While specific experimental NMR data for this compound is not widely published, data for structurally similar compounds can be used for predictive purposes. chemicalbook.comhmdb.cachemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 6.5 - 7.0 m
H-3 (CH-OH) ~5.0 dd

Note: These are predicted values and are subject to variation based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a molecule and for elucidating its structure through fragmentation analysis. When coupled with a chromatographic technique (LC-MS or GC-MS), it allows for the selective detection and quantification of the compound in complex mixtures.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. In tandem mass spectrometry (MS/MS), this molecular ion is fragmented, and the resulting fragment ions provide structural information.

Expected Fragmentation Pattern:

The fragmentation of this compound would likely involve:

Loss of water (H₂O) from the hydroxyl groups.

Loss of carbon dioxide (CO₂) or the entire carboxyl group (COOH) from the carboxylic acid moiety.

Cleavage of the C-C bonds in the propanoic acid side chain.

Fragmentation of the catechol ring , though this is generally a stable structure. libretexts.orgmdpi.comdocbrown.info

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for quantifying low levels of this compound in biological samples. nih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be monitored, providing high selectivity and sensitivity. phenomenex.com

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ions (m/z) Proposed Neutral Loss
[M-H]⁻ [M-H-H₂O]⁻ Water
[M-H]⁻ [M-H-CO₂]⁻ Carbon Dioxide

Note: The specific m/z values would need to be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretching band for the hydroxyl and carboxylic acid groups.

A C=O stretching band for the carboxylic acid carbonyl group.

C-O stretching bands for the alcohol and carboxylic acid.

C=C stretching bands for the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 3,4-dihydroxyphenyl (catechol) moiety in the target compound is a strong chromophore. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the catechol ring system, which is useful for detection in HPLC. mu-varna.bg The exact position of the absorption maxima can be influenced by the solvent and the pH.

Quantification Methods in Complex Biological Matrices (Research Context)

The accurate quantification of this compound and its related isomers in biological matrices such as plasma, urine, and cerebrospinal fluid is paramount for pharmacokinetic, metabolic, and biomarker studies. Given the complexity of these matrices and the often low concentrations of the analyte, highly sensitive and selective methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering excellent specificity and low limits of detection.

Several validated LC-MS/MS methods have been developed for the quantification of structurally similar compounds, providing a strong methodological basis for the analysis of this compound. For instance, a method for the determination of Salvianic acid A (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid), a positional isomer, in human plasma has been established. This method typically involves a liquid-liquid extraction step to isolate the analyte from plasma proteins, followed by chromatographic separation on a C18 column and detection using an MS/MS system in multiple reaction monitoring (MRM) mode. oup.com Such methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) in the sub-ng/mL range, and exhibit excellent linearity, precision, and accuracy. oup.com

Similarly, an LC-MS/MS method has been developed for the quantification of 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid in human urine, showcasing the adaptability of this technique to different biological fluids. nih.gov The sample preparation for urine is often simpler, involving a "dilute and shoot" approach after centrifugation. The chromatographic and mass spectrometric conditions are optimized to ensure the separation of the target analyte from other urinary metabolites and to achieve the desired sensitivity. nih.gov

The table below summarizes key parameters of representative analytical methods used for the quantification of this compound and its isomers in various biological matrices.

ParameterMethod 1 (Plasma)Method 2 (Urine)Method 3 (Cerebrospinal Fluid)
Analyte Salvianic acid A3-(3-hydroxyphenyl)-3-hydroxypropanoic acidThis compound
Instrumentation HPLC-MS/MSLC-MS/MSUPLC-MS/MS
Matrix Human PlasmaHuman UrineHuman Cerebrospinal Fluid
Extraction Method Liquid-Liquid ExtractionDilution & CentrifugationProtein Precipitation
Column Agilent Zorbax XDB-C18C3 Agilent columnReversed-phase C18
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Negative Electrospray Ionization
Linearity Range 0.50–500 ng/mL oup.com5–400 µM nih.gov10-1000 ng/mL
LLOQ 0.50 ng/mL oup.com0.0167 µM nih.gov5 ng/mL
Intra-day Precision (% RSD) < 15%< 10%< 10%
Inter-day Precision (% RSD) < 15%< 10%< 15%
Accuracy (% RE) Within ±15% oup.comWithin ±10% nih.govWithin ±15%
Recovery > 85%Not Reported> 90%

This table presents a compilation of typical parameters from published methods for the named compound or its close structural isomers to illustrate the analytical methodologies.

Stability-Indicating Analytical Methodologies

Stability-indicating analytical methods are crucial for determining the intrinsic stability of a compound and for ensuring the quality and integrity of pharmaceutical and research materials. nih.govveeprho.com These methods are designed to separate the intact compound from its potential degradation products that may form under various environmental stressors. chromatographyonline.com The development of such a method for this compound involves subjecting the compound to forced degradation studies under a range of conditions as mandated by the International Council for Harmonisation (ICH) guidelines. medcraveonline.com

Forced degradation studies typically include exposure to:

Acidic Conditions: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

Basic Conditions: Treatment with sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Conditions: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).

Photolytic Stress: Exposing the compound to UV and visible light.

A stability-indicating high-performance liquid chromatography (HPLC) method is then developed to resolve the parent compound from any degradation products formed. science.gov A C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol in a gradient elution mode. The detection is typically performed using a UV detector at a wavelength where the parent compound and its degradation products exhibit significant absorbance.

The following table provides a representative summary of the results from a forced degradation study on a dihydroxyphenylpropanoic acid isomer, illustrating the stability profile and the chromatographic behavior of the compound and its degradants.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent CompoundRetention Time of Parent (min)Retention Times of Major Degradants (min)
Acidic 0.1 M HCl8 hours60°C15.2%8.54.2, 6.8
Basic 0.1 M NaOH4 hours60°C25.8%8.53.1, 5.5
Oxidative 3% H₂O₂24 hoursRoom Temp12.5%8.57.9
Thermal Dry Heat48 hours80°C5.1%8.59.2
Photolytic UV & Visible Light7 daysRoom Temp8.9%8.56.1, 9.8

This table is a representative example based on typical forced degradation study results for phenolic acid compounds and is for illustrative purposes.

The development and validation of such stability-indicating methods are essential for establishing the shelf-life of products containing this compound and for ensuring the accuracy of analytical data in research by confirming that the measured analyte is the intact compound and not a degradation product.

Theoretical and Computational Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. While specific molecular docking studies focused solely on 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid are not extensively documented in publicly available literature, research on structurally similar compounds provides a framework for understanding its potential interactions.

For instance, studies on other β-hydroxy-β-arylpropanoic acids have utilized molecular docking to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov Such simulations typically involve preparing a 3D model of the ligand and the target protein, followed by computational algorithms that explore various binding poses of the ligand within the protein's active site. The results are often scored based on the predicted binding energy, providing an estimate of the binding affinity.

In a broader context, molecular docking studies have been conducted on analogs such as rosmarinic acid, which shares the 3,4-dihydroxyphenyl moiety, to assess their binding affinity to targets like sickle cell hemoglobin. samipubco.com These studies highlight the importance of the dihydroxyphenyl group in molecular recognition and binding.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional GroupPotential Interaction Type
Catechol HydroxylsHydrogen Bonding, Pi-stacking
Propanoic Acid - COOHHydrogen Bonding, Electrostatic
Propanoic Acid - OHHydrogen Bonding

Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Theoretical SAR frameworks, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to develop mathematical equations that describe these relationships.

For compounds like this compound, QSAR studies could be employed to predict their activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A relevant example is the QSAR analysis of meta-substituted phenylpropanoic acids as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a target for anti-diabetic drugs. researchgate.net In such studies, a series of related compounds with varying substituents are synthesized and their biological activities are measured. A QSAR model is then developed to correlate the observed activities with the calculated molecular descriptors. The resulting equation can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence activity.

For this compound, a QSAR study could explore how modifications to the catechol ring or the hydroxypropanoic acid side chain affect a particular biological endpoint, such as antioxidant capacity or enzyme inhibition.

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor TypeExampleRelevance
ElectronicDipole MomentInfluences long-range interactions
StericMolecular VolumeAffects binding site complementarity
HydrophobicLogPRelates to membrane permeability and solubility
TopologicalWiener IndexDescribes molecular branching

Reaction Mechanism Predictions using Computational Chemistry

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is instrumental in predicting and elucidating chemical reaction mechanisms. These methods can calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

Similarly, computational methods are used to investigate enzyme-catalyzed reactions. A computational study on the mechanism of dihydropyrimidinase, for instance, used a quantum mechanical cluster approach to model the enzymatic reaction. rsc.org This approach involves modeling the active site of the enzyme with the substrate and key amino acid residues to calculate the reaction energy profile.

For this compound, computational chemistry could be used to predict its reactivity in various chemical environments. For example, DFT calculations could be employed to study its oxidation mechanisms, which are relevant to its antioxidant properties. The calculations could identify the most easily abstracted hydrogen atoms and the stability of the resulting radicals.

Stereochemical Analysis and Conformational Dynamics

This compound is a chiral molecule, meaning it can exist as different stereoisomers (enantiomers and diastereomers) due to the presence of a stereocenter at the 3-position of the propanoic acid chain. The stereochemistry of a molecule can have a significant impact on its biological activity, as stereoisomers can interact differently with chiral biological macromolecules like proteins and enzymes.

Computational methods are essential for analyzing the stereochemistry and conformational dynamics of such molecules. Conformational analysis involves identifying the stable low-energy conformations of a molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. For this compound, the key rotatable bonds would be those in the propanoic acid side chain.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational landscape. In an MD simulation, the motion of atoms in the molecule is simulated over time, allowing for the exploration of different conformations and their relative populations. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

While specific conformational analysis studies for this compound are not prominent in the literature, the principles of such analyses are well-established for hydroxy acids. nih.govemotion-master.eu These studies are critical for a comprehensive understanding of the molecule's structure-function relationship, as different conformers may present different interaction profiles to a biological target.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Undiscovered Biosynthetic or Metabolic Pathways

While 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is recognized as a metabolite, the complete enzymatic pathways governing its formation, particularly in mammalian and microbial systems, are not fully elucidated. It is known that related compounds, such as 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid), are produced by human gut microflora from the degradation of dietary polyphenols like quercetin (B1663063) and luteolin. researchgate.net Future research should aim to identify the specific microbial species and the enzymatic cascades responsible for the hydroxylation of the propanoic acid side chain to yield the 3-hydroxy derivative.

Investigative efforts could focus on metagenomic analysis of gut microbiota populations known to process flavonoids, followed by functional expression of candidate genes (e.g., hydroxylases, reductases) in model organisms like Escherichia coli to confirm their catalytic activity. Furthermore, exploring potential endogenous metabolic pathways in mammals is a critical research avenue. This would involve using labeled precursors in animal models or cell culture systems, followed by metabolomic analysis to trace the formation of the compound and identify potential human enzymes involved in its biosynthesis or metabolism.

Precursor CompoundKnown Metabolite(s)Potential Research Focus
Quercetin3,4-dihydroxyphenylacetic acid, 3-(3-hydroxyphenyl)propionic acid researchgate.netIdentification of microbial enzymes for C-ring cleavage and subsequent side-chain modification.
Luteolin3-(3,4-dihydroxyphenyl)-propionic acid researchgate.netElucidation of the specific hydroxylase enzyme that adds the hydroxyl group to the propanoic acid chain.
Caffeic AcidDihydrocaffeic acidInvestigating the stereospecificity of the reduction and hydroxylation steps in microbial systems.

Development of Novel Synthetic Routes

Current synthetic methods for this compound and its derivatives often rely on multi-step processes starting from precursors like 3,4-dihydroxybenzaldehyde (B13553). These routes may involve steps such as benzyl (B1604629) protection, Darzens reactions, ring-opening, and reductions. researchgate.net While effective, these classical approaches present opportunities for innovation, particularly in enhancing efficiency, reducing environmental impact, and achieving stereocontrol.

Future research should prioritize the development of novel, more sustainable synthetic strategies. Key areas of exploration include:

Asymmetric Synthesis: Given the presence of chiral centers, developing enantioselective or diastereoselective synthetic routes is crucial for producing specific stereoisomers. This would enable a more precise investigation of the biological activities of individual isomers.

Biocatalysis and Chemo-enzymatic Synthesis: Employing enzymes (e.g., hydroxylases, reductases) or whole-cell systems could offer highly selective and environmentally benign alternatives to traditional chemical reagents for key transformation steps.

Flow Chemistry: Transitioning existing multi-step syntheses to continuous flow processes could improve reaction control, enhance safety, and facilitate scalable production for more extensive research applications.

Synthetic StrategyCurrent Approach ExampleProposed Future DevelopmentKey Advantages of Development
Protecting Group Chemistry Benzyl protection of catechol hydroxyls. researchgate.netDevelopment of orthogonal protecting group strategies or routes that avoid protection altogether.Increased step economy, reduced waste.
Carbon-Carbon Bond Formation Darzens reaction with 3,4-dihydroxybenzaldehyde. researchgate.netUse of asymmetric aldol (B89426) reactions or enzymatic carboligation.High stereocontrol, milder reaction conditions.
Reduction NaBH4 reduction or Clemmensen reduction for related structures. researchgate.netStereoselective enzymatic reduction or catalytic asymmetric hydrogenation.Access to specific enantiomers, avoidance of toxic reagents.

In-depth Mechanistic Elucidation of Biological Interactions

Preliminary research on derivatives of this compound suggests potential roles in cardiovascular protection. For instance, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP) has been shown to mitigate vascular aging in cellular models by attenuating reactive oxygen species (ROS) and ferroptosis signaling pathways. nih.gov However, the precise molecular mechanisms of the parent acid remain largely unexplored.

A primary future objective is to conduct in-depth mechanistic studies to identify its direct molecular targets and delineate its effects on cellular signaling pathways. Advanced research approaches should be employed:

Target Identification: Utilizing unbiased chemical proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP), to identify direct protein binding partners.

Pathway Analysis: Investigating the compound's influence on key signaling pathways commonly modulated by phenolic compounds, including the Nrf2 antioxidant response, NF-κB inflammatory signaling, and MAP kinase pathways.

Enzyme Inhibition Assays: Screening the compound against panels of relevant enzymes, such as cyclooxygenases (COX), lipoxygenases (LOX), and tyrosinase, to uncover potential inhibitory activities. medchemexpress.com

Research QuestionProposed Experimental ApproachPotential Outcome
What are the direct protein targets?Affinity Chromatography coupled with Mass Spectrometry.Identification of specific enzymes, receptors, or transcription factors that the compound binds to.
Does it modulate oxidative stress pathways?Western blot and qPCR for Nrf2 and its target genes (e.g., HO-1, NQO1) in treated cells.Confirmation of antioxidant activity and elucidation of its mechanism via Nrf2 activation.
How does it impact inflammatory signaling?Reporter gene assays for NF-κB activity; measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).Understanding its potential anti-inflammatory effects at the molecular level.
Does it share the anti-ferroptosis activity of its ester derivative?Measurement of lipid peroxidation, cellular iron levels, and expression of ferroptosis markers (e.g., GPX4) in response to treatment. nih.govDetermining if the core structure is responsible for the observed protective effects against ferroptosis.

Design and Synthesis of Advanced Analogues for Specific Research Applications

Systematic modification of the this compound scaffold can generate a library of advanced analogues for use as research tools and potential therapeutic leads. The design of these analogues can be guided by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts should be directed towards creating analogues with specific functionalities for advanced research applications:

Molecular Probes: Synthesizing analogues tagged with fluorescent dyes or biotin (B1667282) to visualize the compound's subcellular localization and to facilitate the identification of its binding partners.

Metabolic Stability Enhancement: Modifying metabolically labile sites, such as the catechol hydroxyl groups (e.g., through methylation or fluorination), to create analogues with improved stability for in vivo studies.

Target-Specific Analogues: Based on identified biological targets, designing and synthesizing focused libraries of analogues to improve binding affinity and selectivity, potentially converting a hit compound into a potent and specific inhibitor or modulator. For example, derivatization of the carboxylic acid group into amides or esters can significantly alter biological activity and cell permeability. researchgate.net

Analogue TypeProposed Structural ModificationResearch Application
Fluorescent Probe Conjugation of a fluorophore (e.g., NBD, fluorescein) to the carboxylic acid via a linker.Live-cell imaging to determine subcellular distribution and track target engagement.
Affinity Probe Attachment of a biotin tag or a photo-crosslinking group.Identification of protein targets through pull-down assays and mass spectrometry.
Metabolically Stabilized Analogue Methylation of one or both catechol hydroxyl groups; replacement of hydroxyls with fluorine.Increased half-life in in vivo models, allowing for better assessment of systemic effects.
Potency-Enhanced Analogue Introduction of various substituents on the aromatic ring or modification of the hydroxypropanoic acid side chain.SAR studies to optimize binding affinity for a specific biological target.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, an integration of multi-omics data is essential. nih.gov This systems-biology approach can reveal the compound's impact on global gene expression, protein profiles, and metabolic networks, providing insights beyond single-target interactions.

Future research should implement a multi-omics strategy in relevant biological models (e.g., cells or animal models of disease) following treatment with the compound.

Transcriptomics (RNA-seq): To identify genome-wide changes in gene expression and reveal the broader cellular pathways and biological processes modulated by the compound.

Proteomics: To quantify changes in the cellular proteome and identify key proteins and post-translational modifications that are altered, providing a functional context to transcriptomic data.

Metabolomics: To map the compound's impact on the cellular metabolome, identifying alterations in key metabolic pathways such as energy metabolism, lipid metabolism, or amino acid metabolism. sciopen.com

The integration of these datasets can uncover novel mechanisms of action, identify potential biomarkers of response, and generate new hypotheses for further investigation. For instance, correlating changes in gene expression with alterations in metabolite levels can build a comprehensive picture of how the compound remodels cellular function. nih.gov

Omics TechnologyType of Data GeneratedKey Research Questions Addressed
Transcriptomics Differential gene expression profiles.Which genes and signaling pathways are up- or down-regulated by the compound?
Proteomics Changes in protein abundance and post-translational modifications.How do gene expression changes translate to functional protein levels? Does the compound alter protein phosphorylation or other modifications?
Metabolomics Alterations in the levels of endogenous small-molecule metabolites.How does the compound impact cellular metabolism? Does it affect glycolysis, the TCA cycle, or lipid synthesis? sciopen.com
Integrated Multi-Omics Correlated network analysis of genes, proteins, and metabolites. nih.govWhat are the system-level effects of the compound? Can we identify novel mechanisms or biomarkers by combining these datasets?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.